molecular formula C18H16ClN3OS B6521615 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 946367-87-9

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No. B6521615
CAS RN: 946367-87-9
M. Wt: 357.9 g/mol
InChI Key: IEGVPOWOQGWEON-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely used in pharmaceuticals and other fields . The structure suggests the presence of a chlorophenyl group, an imidazole ring, and a phenylacetamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized through multi-step reactions involving various reagents . For instance, a related compound, ketamine, is synthesized from cyclohexanone and 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic and molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. Imidazole derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility, and stability .

Scientific Research Applications

Analgesic and Anesthetic Properties

Synthetic Cathinones Analysis

Anti-Inflammatory and Analgesic Activity

Neuropharmacology and Mood Disorders

Chemical Synthesis and Drug Development

Veterinary Medicine

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some imidazole derivatives act as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds are considered hazardous and may cause skin irritation, serious eye damage, and respiratory issues .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide use of imidazole derivatives in pharmaceuticals and other fields, there could be interest in exploring its potential uses in these areas .

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGVPOWOQGWEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

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